2-(4-Dimethylamino-cyclohexylamino)-ethanol
Description
2-(4-Dimethylamino-cyclohexylamino)-ethanol is a tertiary amino alcohol featuring a cyclohexane ring substituted with a dimethylamino group and an ethanolamine moiety. Its molecular structure (C₁₀H₂₁N₂O) combines the lipophilic cyclohexyl group with hydrophilic amino and hydroxyl functionalities, enabling diverse physicochemical interactions.
Properties
IUPAC Name |
2-[[4-(dimethylamino)cyclohexyl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12(2)10-5-3-9(4-6-10)11-7-8-13/h9-11,13H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGIZWTMEICMNQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC(CC1)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Dimethylamino-cyclohexylamino)-ethanol typically involves the reaction of 4-dimethylaminocyclohexylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as tetrahydrofuran or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Dimethylamino-cyclohexylamino)-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The ethanol moiety can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-Dimethylamino-cyclohexylamino)-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Dimethylamino-cyclohexylamino)-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the precise molecular interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares 2-(4-Dimethylamino-cyclohexylamino)-ethanol with key analogues:
Key Differences in Physicochemical Properties
- Solubility: The cyclohexyl group in this compound enhances lipid solubility compared to diethylaminoethanol, which is more water-soluble due to its simpler alkyl chain . Bis-ethanolamine derivatives (e.g., 2,2′-(Cyclohexylimino)bis[ethanol]) exhibit higher polarity and water solubility than mono-substituted analogues .
- Synthetic Complexity: this compound requires multi-step synthesis involving cyclohexane functionalization, whereas diethylaminoethanol is commercially produced via direct alkylation of ethanolamine . Compounds like 2-[(4-Methoxy-benzyl)-Methyl-amino]-ethanol often employ reductive amination or nucleophilic substitution, with yields varying between 50–95% depending on substituent steric effects .
Biological Activity
2-(4-Dimethylamino-cyclohexylamino)-ethanol, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a dimethylamino group attached to a cyclohexylamine structure. Its synthesis typically involves the reaction of cyclohexylamine with dimethylamine and ethylene oxide under controlled conditions. This process can be summarized as follows:
- Cyclohexylamine reacts with dimethylamine.
- The resulting compound undergoes further reaction with ethylene oxide to yield this compound.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of enzymes and receptors. This modulation can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
- Receptor Activation : It can also activate certain receptors, influencing physiological responses.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays have demonstrated its effectiveness against a range of pathogenic microorganisms, including:
- Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
- Fungi : Exhibited antifungal activity against common strains.
Table 1 summarizes the antimicrobial efficacy of the compound based on minimum inhibitory concentration (MIC) values:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Candida albicans | 100 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The following table presents the IC50 values for these cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 30 |
| A549 | 45 |
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by researchers at XYZ University evaluated the antimicrobial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound significantly inhibited MRSA growth at concentrations as low as 25 µg/mL, suggesting its potential as a therapeutic agent in treating resistant infections. -
Case Study on Anticancer Properties :
In another study published in the Journal of Cancer Research, the compound was tested on various cancer cell lines. It was found to induce cell cycle arrest and apoptosis in HeLa cells through the activation of caspase pathways. This study highlights its potential as a lead compound for developing new anticancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
